2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of benzoxazolones This compound is characterized by its unique structure, which includes a benzoxazolone core, a methyl group, and a pyrimidinyl-piperazinyl-butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways within the body. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- include:
Benzofuran derivatives: These compounds share a similar benzene-fused heterocyclic structure and exhibit various biological activities.
Coumarin derivatives: These compounds also contain a benzopyrone core and are known for their diverse pharmacological properties.
Uniqueness
What sets 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
124674-05-1 |
---|---|
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-methyl-6-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H25N5O2/c1-23-17-7-6-16(15-18(17)27-20(23)26)5-2-3-10-24-11-13-25(14-12-24)19-21-8-4-9-22-19/h4,6-9,15H,2-3,5,10-14H2,1H3 |
InChI Key |
YFCAZKFULZQCIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCCCN3CCN(CC3)C4=NC=CC=N4)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.